Ethyl 4-iodooxazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

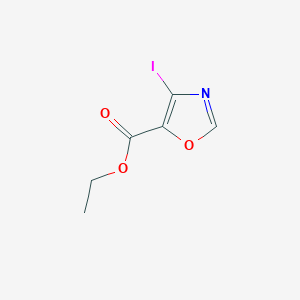

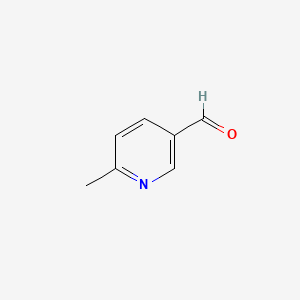

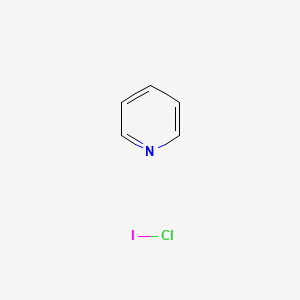

Ethyl 4-iodooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H6INO3 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of oxazoline derivatives, such as Ethyl 4-iodooxazole-5-carboxylate, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of Ethyl 4-iodooxazole-5-carboxylate consists of a five-membered oxazole ring with an iodine atom at the 4-position and an ethyl carboxylate group at the 5-position .Physical And Chemical Properties Analysis

Ethyl 4-iodooxazole-5-carboxylate has a molecular weight of 267.02 . It has several physicochemical properties such as molar refractivity, topological polar surface area, and lipophilicity . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Molecular Structure and Interactions

Ethyl 2-aminooxazole-5-carboxylate showcases a crystal structure comprising planar sheets, connected internally by intermolecular hydrogen bonding and characterized by dipole–dipole interactions between antiparallel carbonyl groups. This structural attribute could play a significant role in its reactivity and potential applications in scientific research (Kennedy et al., 2001).

Synthesis Methods

Palladium-Catalyzed Arylation : Ethyl oxazole-4-carboxylate was involved in a regiocontrolled palladium-catalyzed direct (hetero)arylation process, demonstrating its utility in synthesizing (hetero)aryloxazoles, crucial in organic chemistry and potentially pharmacological synthesis. This method facilitated the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).

Michael-like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate was utilized as a precursor in a Michael-like addition process, leading to the formation of various ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This indicates the compound's potential as a versatile building block in the synthesis of more complex molecules (Boy & Guernon, 2005).

Advanced Synthesis Techniques

Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives Synthesis : This compound's derivatives have been synthesized and structurally confirmed, indicating its versatility as a base compound for further chemical modifications. The derivatives have also been evaluated for antimicrobial activities, showcasing its potential in pharmaceutical applications (Desai et al., 2019).

5-Substituted Oxazole-4-carboxylic Acid Ethyl Esters Synthesis : Ethyl isocyanoacetic acid reacted with sodium hydride and further treatment with various agents yielded 5-substituted oxazole-4-carboxylic acid esters. This method's adaptability to a wide range of carboxylic acids underlines the compound's significance in synthetic organic chemistry (Tormyshev et al., 2006).

Strecker Approach for Ethyl 5-Aminothiazole-4-carboxylates : A general approach utilizing a Strecker addition–cyclization reaction was reported, underlining the compound's potential in generating a variety of heterocycles, a pivotal aspect in drug design and discovery (Cheng et al., 2016).

Safety And Hazards

将来の方向性

The future directions for Ethyl 4-iodooxazole-5-carboxylate and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

特性

IUPAC Name |

ethyl 4-iodo-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRETWIGPJYHTGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442192 |

Source

|

| Record name | Ethyl 4-iodooxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-iodooxazole-5-carboxylate | |

CAS RN |

220580-92-7 |

Source

|

| Record name | Ethyl 4-iodooxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

![3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B1311829.png)